(E)-[1-(4-chlorophenyl)-2-(4-methoxybenzenesulfinyl)ethylidene](methoxy)amine
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Overview
Description
(E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfinyl)ethylideneamine is an organic compound characterized by the presence of a chlorophenyl group, a methoxybenzenesulfinyl group, and an ethylidene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfinyl)ethylideneamine typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of the 4-chlorophenyl intermediate through the reaction of 4-chlorobenzaldehyde with an appropriate amine under reflux conditions.
Introduction of the Methoxybenzenesulfinyl Group:
Formation of the Ethylidene Linkage: The final step involves the formation of the ethylidene linkage through a condensation reaction between the chlorophenyl intermediate and the methoxybenzenesulfinyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of (E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfinyl)ethylideneamine may involve large-scale batch or continuous flow processes. These processes typically utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfinyl)ethylideneamine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzenesulfinyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can occur at the ethylidene linkage, resulting in the formation of the corresponding ethylamine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions (e.g., basic or acidic media).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Ethylamine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
(E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfinyl)ethylideneamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfinyl)ethylideneamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disruption of Cellular Processes: Interfering with critical cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-chlorophenyl)-2-(4-methoxyphenyl)ethanone: Similar structure but lacks the sulfinyl group.
(E)-1-(4-chlorophenyl)-2-(4-methoxyphenyl)ethanol: Similar structure but contains a hydroxyl group instead of the sulfinyl group.
(E)-1-(4-chlorophenyl)-2-(4-methoxyphenyl)ethene: Similar structure but lacks the amine group.
Uniqueness
(E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfinyl)ethylideneamine is unique due to the presence of the methoxybenzenesulfinyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-methoxy-2-(4-methoxyphenyl)sulfinylethanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-20-14-7-9-15(10-8-14)22(19)11-16(18-21-2)12-3-5-13(17)6-4-12/h3-10H,11H2,1-2H3/b18-16- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYNFYDLMIOUNF-VLGSPTGOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)CC(=NOC)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)C/C(=N/OC)/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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